molecular formula C19H21N3O3S2 B11026793 N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide

Cat. No.: B11026793
M. Wt: 403.5 g/mol
InChI Key: CVXAAVFSOVHWIG-UHFFFAOYSA-N
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Description

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways and physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C19H21N3O3S2/c1-11-12(2)27-19-16(11)18(24)21-15(22-19)10-26-9-8-20-17(23)13-6-4-5-7-14(13)25-3/h4-7H,8-10H2,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

CVXAAVFSOVHWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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